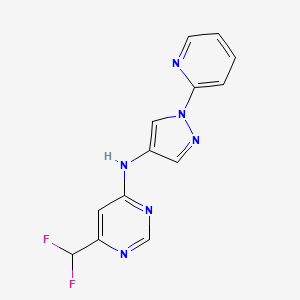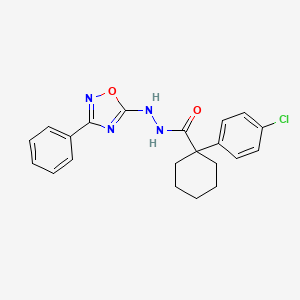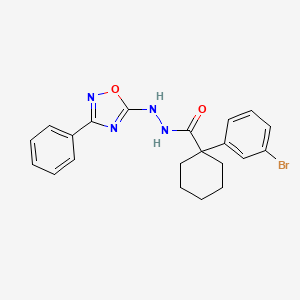
6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine, also known as DFP-10917, is a small molecule inhibitor that has shown promising results in scientific research studies. This compound has been synthesized using a specific method and has been found to have potential applications in various fields of research.
Scientific Research Applications
6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine has shown potential applications in various fields of scientific research, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine has been found to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. In neurodegenerative diseases such as Alzheimer's and Parkinson's, 6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, 6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine has been found to inhibit the replication of viruses such as HIV and hepatitis C virus.
Mechanism of Action
6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine works by inhibiting specific enzymes and signaling pathways that are involved in various cellular processes. For example, in cancer cells, 6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine inhibits the activity of the enzyme PARP-1, which is involved in DNA repair and cell survival. In neurodegenerative diseases, 6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine reduces oxidative stress and inflammation by inhibiting the activity of enzymes such as COX-2 and iNOS. In infectious diseases, 6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine inhibits the replication of viruses by targeting specific viral enzymes and proteins.
Biochemical and Physiological Effects:
6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine has been found to have various biochemical and physiological effects depending on the specific application. In cancer cells, 6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine induces cell death and inhibits tumor growth. In neurodegenerative diseases, 6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine reduces oxidative stress and inflammation, which are major contributors to disease progression. In infectious diseases, 6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine inhibits the replication of viruses, which can lead to the prevention or treatment of viral infections.
Advantages and Limitations for Lab Experiments
One advantage of 6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine is its specificity and potency in inhibiting specific enzymes and signaling pathways. This makes it a valuable tool for studying various cellular processes and diseases. However, one limitation is its potential toxicity and side effects, which need to be carefully monitored in lab experiments.
Future Directions
There are several future directions for research on 6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine. One direction is to further investigate its potential applications in various fields of research, including cancer, neurodegenerative diseases, and infectious diseases. Another direction is to optimize the synthesis method to improve yield and purity. Additionally, future research can focus on developing derivatives of 6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine with improved potency and specificity. Finally, more studies are needed to fully understand the mechanism of action and potential side effects of 6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine.
In conclusion, 6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine is a promising small molecule inhibitor that has potential applications in various fields of scientific research. Its specificity and potency in inhibiting specific enzymes and signaling pathways make it a valuable tool for studying various cellular processes and diseases. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine has been synthesized using a specific method that involves the reaction of 2,6-difluorobenzaldehyde, 1-pyridin-2-yl-1H-pyrazole-4-carboxylic acid, and 4-aminopyrimidine in the presence of a catalyst. The reaction results in the formation of 6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine, which is then purified using various techniques such as column chromatography and recrystallization.
properties
IUPAC Name |
6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N6/c14-13(15)10-5-11(18-8-17-10)20-9-6-19-21(7-9)12-3-1-2-4-16-12/h1-8,13H,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUJWOKLOJGTAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=C(C=N2)NC3=NC=NC(=C3)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-6-[4-(2-hydroxyethoxy)anilino]pyridine-3-carbonitrile](/img/structure/B7431222.png)
![4-methyl-2-oxo-N-[3-(1,2,4-triazol-4-yl)phenyl]-1,3,4,5-tetrahydro-1,5-benzodiazepine-7-carboxamide](/img/structure/B7431228.png)

![5-[[6-(5-Chlorothiophen-2-yl)pyridazin-3-yl]amino]-1,3-dimethylbenzimidazol-2-one](/img/structure/B7431241.png)
![1-[(1R,2S)-2-(2,6-difluorophenyl)cyclopropyl]-3-[(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]urea](/img/structure/B7431243.png)
![5-Bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile](/img/structure/B7431251.png)
![2-(1,1-dioxothietan-3-yl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7431253.png)
![N-ethyl-1-[4-[(3-methoxyphenyl)methyl]-5-(1H-pyrrol-2-yl)-1,2,4-triazol-3-yl]pyrrolidine-3-sulfonamide](/img/structure/B7431267.png)
![N-[(2S)-1-[(5-chloro-2-methoxypyrimidin-4-yl)amino]propan-2-yl]-1,2-thiazole-5-carboxamide](/img/structure/B7431274.png)
![4-[[4-(4-bromophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B7431276.png)
![N-[(2S)-2-[[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]amino]propyl]-1,2-thiazole-3-carboxamide](/img/structure/B7431280.png)
![3-(4-fluorophenyl)-N-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7431281.png)
![6-(3-Cyclopropyl-5-methyl-1,2-oxazole-4-carbonyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7431285.png)